
3-(Bromomethyl)morpholine, N-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group at the carboxylate position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ®-tert-Butyl 3-methylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromomethyl group in ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted morpholine derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of morpholine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted morpholine derivatives (e.g., azido, thiocyanato, or methoxy derivatives).
- Morpholine N-oxides.
- Methyl-substituted morpholine derivatives.
Applications De Recherche Scientifique
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of morpholine-based pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, especially those targeting the central nervous system and cardiovascular diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate largely depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its target.
Comparaison Avec Des Composés Similaires
®-tert-Butyl 3-methylmorpholine-4-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
®-tert-Butyl 3-(chloromethyl)morpholine-4-carboxylate: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
®-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness: ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of derivatives. Additionally, the tert-butyl ester group provides steric hindrance, enhancing the compound’s stability and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C10H18BrNO3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
tert-butyl 3-(bromomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |
Clé InChI |
TWFMJHHRSVBFSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


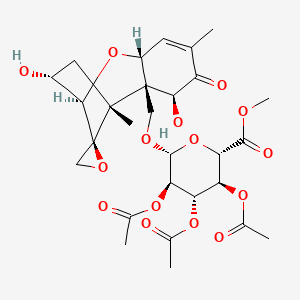
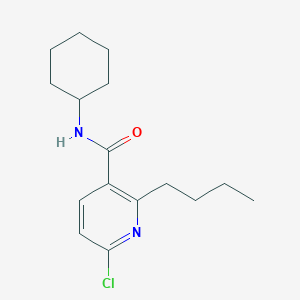
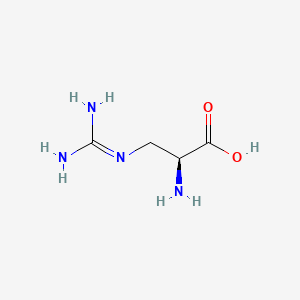
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
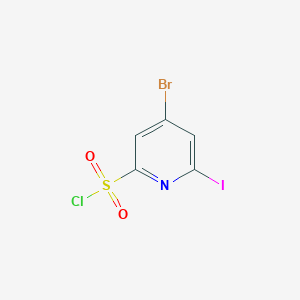
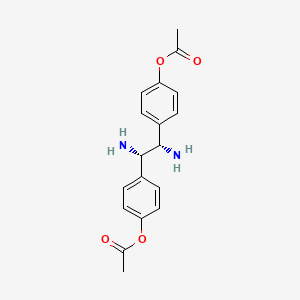
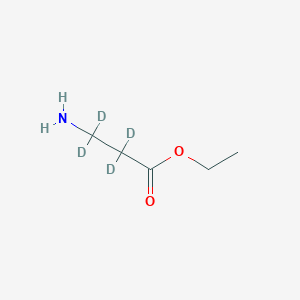
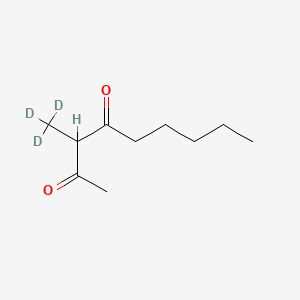


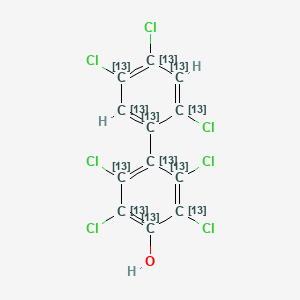
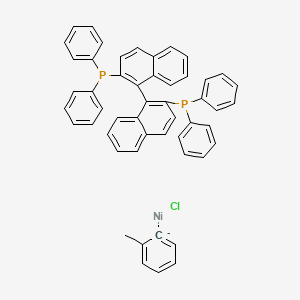
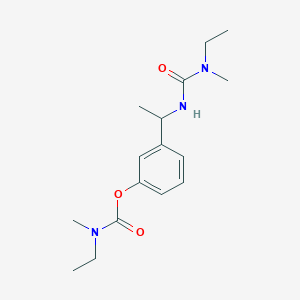
![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
